molecular formula C7H5Cl3O2S B591519 (2,5-Dichlorophenyl)methanesulfonyl chloride CAS No. 163295-71-4

(2,5-Dichlorophenyl)methanesulfonyl chloride

Cat. No. B591519
CAS RN: 163295-71-4
M. Wt: 259.525
InChI Key: DHIDMPXMRCSOHM-UHFFFAOYSA-N
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Description

“(2,5-Dichlorophenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5Cl3O2S . It is a solid substance and has a molecular weight of 259.54 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5Cl3O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 259.54 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Chlorinated Solvents in Occupational Exposure : Chlorinated aliphatic solvents, related to the structural family of (2,5-Dichlorophenyl)methanesulfonyl chloride, have been studied for their adverse health effects stemming from occupational exposure. These studies reveal the necessity for understanding the toxicological profiles of such compounds, which could inform safety guidelines and usage in industrial applications (Ruder, 2006).

  • Electrophilic Chlorination : Research on trifluoromethanesulfonyl chloride (CF3SO2Cl) emphasizes its role in electrophilic chlorination, showcasing the importance of chlorinated compounds in organic synthesis, particularly in the formation of C–Cl bonds. Such insights can be extrapolated to understand the reactivity and potential applications of this compound in synthesizing novel compounds (Chachignon et al., 2017).

  • Impact on Advanced Oxidation Processes (AOPs) : Studies on chloride ions' impact on activated persulfates in AOPs provide insights into how chlorinated compounds might behave in environmental and water treatment processes. This understanding is critical for evaluating the environmental impact and degradation pathways of this compound (Oyekunle et al., 2021).

  • Degradation and Environmental Impact : Research on the degradation of chlorophenols, which are structurally related to this compound, by zero valent iron (ZVI) and bimetallic systems, suggests potential pathways for environmental remediation of chlorinated compounds. This could imply methods for mitigating the impact of this compound if released into the environment (Gunawardana et al., 2011).

  • Chlorination Processes in Organic Synthesis : Efforts to develop para-selective chlorination processes for phenols using sulphuryl chloride highlight the importance of chlorinated intermediates in synthesizing commercially important chlorophenols. Such research underscores the utility of chlorinated reagents like this compound in achieving selective organic transformations (Smith & El‐Hiti, 2021).

Safety and Hazards

“(2,5-Dichlorophenyl)methanesulfonyl chloride” is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

(2,5-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDMPXMRCSOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706465
Record name (2,5-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163295-71-4
Record name 2,5-Dichlorobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163295-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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